(-)-Pinan-3-ol

Catalog No.
S1899402
CAS No.
25465-65-0
M.F
C10H18O
M. Wt
154.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(-)-Pinan-3-ol

CAS Number

25465-65-0

Product Name

(-)-Pinan-3-ol

IUPAC Name

(1S,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

InChI

InChI=1S/C10H18O/c1-6-8-4-7(5-9(6)11)10(8,2)3/h6-9,11H,4-5H2,1-3H3/t6-,7+,8-,9+/m0/s1

InChI Key

REPVLJRCJUVQFA-UYXSQOIJSA-N

SMILES

CC1C2CC(C2(C)C)CC1O

Canonical SMILES

CC1C2CC(C2(C)C)CC1O

Isomeric SMILES

C[C@H]1[C@@H]2C[C@@H](C2(C)C)C[C@H]1O

(-)-Pinan-3-ol, also known as (-)-isopinocampheol, is a bicyclic monoterpenoid alcohol with the molecular formula C10H18O. It is characterized by a unique structure featuring a bicyclo[3.1.1]heptane skeleton, which contributes to its distinctive physical and chemical properties. The compound has a melting point range of 52-55°C and a boiling point of approximately 219°C . Its specific rotation is measured at -34º (c=20, ethanol), indicating its chiral nature .

, including:

  • Oxidation: It can be oxidized to form pinanone or pinanaldehyde, depending on the reaction conditions .
  • Dehydration: Under certain conditions, (-)-pinan-3-ol can undergo dehydration to yield pinene derivatives.
  • Hydrogenation: The compound can also be reduced to form saturated derivatives.

These reactions highlight its versatility as a chemical intermediate in organic synthesis.

(-)-Pinan-3-ol exhibits notable biological activities, including:

  • Antimicrobial Properties: Studies have shown that it possesses antimicrobial activity against various bacterial strains.
  • Anti-inflammatory Effects: It has been reported to exhibit anti-inflammatory properties, making it a candidate for therapeutic applications.
  • Insecticidal Activity: Research indicates that (-)-pinan-3-ol can act as an insect repellent, showing potential in pest control applications.

These biological activities make (-)-pinan-3-ol an interesting compound for further pharmacological studies.

Several methods are employed for the synthesis of (-)-pinan-3-ol:

  • Distillation of Pine Oil: The most common method involves distilling pine oil vapor, followed by purification steps to isolate the compound .
  • Chemical Synthesis: Laboratory synthesis can be achieved through various organic reactions involving starting materials such as α-pinene or limonene, utilizing reagents that facilitate hydroxylation or rearrangement reactions.

These methods allow for both natural extraction and synthetic production of (-)-pinan-3-ol.

(-)-Pinan-3-ol finds applications in multiple fields:

  • Fragrance Industry: Due to its pleasant aroma, it is used in perfumes and flavorings.
  • Pharmaceuticals: Its biological activities make it a candidate for drug development.
  • Agriculture: Its insecticidal properties are utilized in developing natural pesticides.

These applications underscore its significance across various industries.

Interaction studies of (-)-pinan-3-ol reveal its potential effects when combined with other compounds:

  • Synergistic Effects: Research indicates that when used in combination with other terpenoids, (-)-pinan-3-ol may enhance antimicrobial efficacy.
  • Metabolic Interactions: Studies have shown that it may interact with metabolic pathways in organisms, influencing the bioavailability and effectiveness of other compounds.

Such interactions are crucial for understanding its role in complex biological systems.

Several compounds share structural similarities with (-)-pinan-3-ol. Here are a few notable examples:

Compound NameStructure TypeUnique Features
α-PineneMonoterpeneCommonly found in pine trees; used in fragrances.
β-PineneMonoterpeneKnown for its fresh scent; used in food flavorings.
CamphorBicyclic monoterpenoidExhibits strong medicinal properties; used in topical analgesics.
LimoneneMonoterpeneCharacterized by citrus scent; widely used in cleaning products.

While these compounds share structural characteristics, (-)-pinan-3-ol is unique due to its specific stereochemistry and biological activities, setting it apart from others in its class.

(-)-Pinan-3-ol exhibits a complex three-dimensional structure characterized by its bicyclic framework and multiple stereogenic centers [1] [2]. The molecule possesses the molecular formula C₁₀H₁₈O with a molecular weight of 154.25 grams per mole [1] [2]. The IUPAC systematic name is (1S,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol, indicating the absolute configuration at each of the four stereogenic centers [1] [2] [3].

The stereochemical arrangement of (-)-Pinan-3-ol is defined by four chiral centers located at positions C-1, C-2, C-3, and C-5 within the bicyclic framework [2] [3]. The absolute configuration follows the Cahn-Ingold-Prelog priority rules, with the S configuration at C-1, S at C-2, R at C-3, and R at C-5 [2] [3]. This specific stereochemical arrangement results in the negative optical rotation observed for this enantiomer, with a specific rotation [α]D of -34° (c=20, ethanol) [4] [5].

The molecular geometry is further characterized by the presence of three methyl substituents: two located at the bridgehead carbon C-6 forming a gem-dimethyl group, and one methyl group attached to C-2 [1] [2]. The hydroxyl group is positioned at C-3 in an equatorial orientation, which contributes to the overall stability of the molecular conformation [6] [7].

Bicyclic Framework Analysis

The core structural feature of (-)-pinan-3-ol is its bicyclo[3.1.1]heptane framework, commonly referred to as the pinane skeleton [1] [8] [9]. This bicyclic system consists of a six-membered ring fused to a four-membered ring through a single carbon bridge, creating a rigid and sterically constrained molecular architecture [8] [9].

The bicyclic framework is characterized by two bridgehead carbons at positions C-1 and C-5, which serve as junction points between the two rings [8]. The six-membered ring adopts a chair-like conformation, while the four-membered ring introduces significant ring strain due to the compressed bond angles [8] [6]. The C-6 carbon serves as the bridging atom, connecting the two rings and bearing the characteristic gem-dimethyl substitution pattern [1] [2].

The bicyclo[3.1.1]heptane system has gained considerable attention in medicinal chemistry as a bioisostere for meta-substituted aromatic compounds [9]. This structural motif provides enhanced metabolic stability and improved physicochemical properties compared to aromatic systems while maintaining similar spatial arrangements of functional groups [9]. The rigid bicyclic framework restricts conformational flexibility, which can lead to improved selectivity in biological interactions [9].

Conformational Studies via Nuclear Magnetic Resonance and X-Ray Crystallography

Nuclear magnetic resonance spectroscopy has provided detailed insights into the conformational behavior of (-)-pinan-3-ol and related pinane derivatives [10] [7]. Proton nuclear magnetic resonance studies utilizing shift reagents, particularly europium tris(dipivaloylmethanate), have been employed to determine both configurational and conformational characteristics of the molecule [7].

The conformational analysis reveals that the six-membered ring in the pinane framework adopts a chair conformation, which is consistent with the minimization of steric interactions [10] [7]. The four-membered ring, due to its inherent ring strain, exhibits a puckered conformation to alleviate angle strain [6]. The hydroxyl group at C-3 preferentially occupies an equatorial position, which is thermodynamically favored due to reduced 1,3-diaxial interactions [7].

X-ray crystallographic studies of pinane derivatives have provided precise structural parameters, including bond lengths and bond angles [6] [11]. The crystallographic data indicates that the bicyclic framework maintains its structural integrity in the solid state, with bond angles in the six-membered ring approximating those of an unstrained cyclohexane system [6]. The four-membered ring exhibits the expected deviation from ideal tetrahedral angles due to ring strain [6].

Conformational studies using empirical nonbonded atom interaction potentials have demonstrated that pinane alcohols, including pinan-3-ol isomers, exhibit restricted conformational flexibility compared to acyclic systems [10]. The calculated dihedral angles of the cyclobutyl ring in these studies showed quantitative agreement with X-ray diffraction data for related pinane derivatives [10].

Comparative Analysis with Pinan-2-ol and Other Isomers

The structural comparison between (-)-pinan-3-ol and pinan-2-ol reveals significant differences in both stereochemistry and physical properties, despite sharing the same bicyclic framework [12] [13] [14]. Pinan-2-ol exists primarily as the trans isomer with the configuration (1R,2R,5S), where the hydroxyl group is positioned at C-2 rather than C-3 [13] [14].

The positional isomerism between these compounds results in distinct physical properties. Trans-pinan-2-ol exhibits a boiling point of 203.1°C and a density of 0.969 grams per cubic centimeter [14], while (-)-pinan-3-ol has a higher boiling point of 219°C and a lower density of 0.8389 grams per cubic centimeter [4] [5]. The melting point of (-)-pinan-3-ol (52-55°C) is well-defined [4] [5], whereas trans-pinan-2-ol does not exhibit a distinct melting point under standard conditions [14].

The stereochemical differences between these isomers have profound implications for their biological activities and chemical reactivity [15]. The thermal behavior studies of pinan-2-ol isomers have shown that different stereoisomers exhibit varying selectivities and yields in pyrolysis reactions [15]. The stereoselectivity patterns observed suggest that the position and orientation of the hydroxyl group significantly influence the reaction pathways and product distributions [15].

Comparative nuclear magnetic resonance studies have revealed distinct spectral signatures for each isomer, allowing for unambiguous identification and quantification [7]. The chemical shift patterns and coupling constants differ significantly between pinan-2-ol and pinan-3-ol isomers, reflecting their different molecular environments and conformational preferences [7]. These spectroscopic differences are particularly evident in the proton signals corresponding to the carbinol protons and their neighboring substituents [7].

XLogP3

2.6

Other CAS

35998-01-7
25465-65-0

Dates

Modify: 2024-04-14

Explore Compound Types